molecular formula C10H11NO B1527706 Benzenemethanamine, 4-(2-propyn-1-yloxy)- CAS No. 943026-55-9

Benzenemethanamine, 4-(2-propyn-1-yloxy)-

Cat. No. B1527706
M. Wt: 161.2 g/mol
InChI Key: VUVHYJKFIRKPJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Benzenemethanamine, 4-(2-propyn-1-yloxy)-” is a compound with the molecular formula C10H11NO1. It is not intended for human or veterinary use and is primarily used for research1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “Benzenemethanamine, 4-(2-propyn-1-yloxy)-”. However, it’s worth noting that the synthesis of similar compounds often involves reactions such as nucleophilic substitution or coupling reactions.



Molecular Structure Analysis

The molecular structure of “Benzenemethanamine, 4-(2-propyn-1-yloxy)-” consists of a benzene ring attached to a methanamine group, with a propyn-1-yloxy group at the 4-position1. The exact 3D conformation would depend on the specific spatial arrangement of these groups.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “Benzenemethanamine, 4-(2-propyn-1-yloxy)-”. However, compounds of this nature typically undergo reactions that involve the functional groups present in the molecule, such as the amine and ether groups.



Physical And Chemical Properties Analysis

The physical and chemical properties of “Benzenemethanamine, 4-(2-propyn-1-yloxy)-” are not fully detailed in the sources I found. However, similar compounds typically have properties such as a specific melting point, boiling point, and solubility in various solvents.


Scientific Research Applications

Synthesis and Biological Evaluation

Chemical Synthesis and Characterization

  • Research into the oxidative synthesis of 2-aryl quinazolines via benzyl C-H bond amination highlighted the catalytic role of 4-hydroxy-TEMPO, presenting a metal-free method for synthesizing quinazoline derivatives. This methodology could be significant for developing compounds with various pharmacological activities (Han et al., 2011).

Material Science and Corrosion Inhibition

  • Investigation into corrosion inhibitive behavior of Schiff bases derived from 4-(aminoalkoxy)benzylamines on mild steel surfaces in acidic media demonstrated that certain derivatives can form protective films, significantly reducing corrosion. This study suggests applications in materials science, particularly in developing corrosion inhibitors for industrial use (Murmu et al., 2019).

Photocatalytic Applications

  • A study on the selectivity of hydroxyl radical in the partial oxidation of aromatic compounds via heterogeneous photocatalysis with TiO2 explored the influence of substituent groups on the efficiency of hydroxylated products formation. This research could inform the development of green synthetic routes for hydroxylated aromatic compounds, important in pharmaceuticals and chemicals production (Palmisano et al., 2007).

Safety And Hazards

The safety data and hazards associated with “Benzenemethanamine, 4-(2-propyn-1-yloxy)-” are not specified in the sources I found. It’s important to handle all chemical compounds with care and use appropriate safety measures, especially when dealing with compounds used for research1.


Future Directions

The future directions for the use of “Benzenemethanamine, 4-(2-propyn-1-yloxy)-” are not clear from the available information. As a research compound, its use would likely depend on the specific research goals and the results of previous studies involving this compound1.


properties

IUPAC Name

(4-prop-2-ynoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-2-7-12-10-5-3-9(8-11)4-6-10/h1,3-6H,7-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVHYJKFIRKPJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Prop-2-yn-1-yloxy)phenyl]methanamine

CAS RN

943026-55-9
Record name 1-[4-(prop-2-yn-1-yloxy)phenyl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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